Cas no 1476028-20-2 ((R)-4-Boc-3-carbamoylmorpholine)
(R)-4-Boc-3-carbamoylmorpholine Chemical and Physical Properties
Names and Identifiers
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- (R)-4-Boc-3-carbamoylmorpholine
- (R)-tert-Butyl 3-carbamoylmorpholine-4-carboxylate
- CS-0446796
- (R)-tert-Butyl3-carbamoylmorpholine-4-carboxylate
- tert-butyl (3R)-3-carbamoylmorpholine-4-carboxylate
- 1476028-20-2
- Tert-butyl (R)-3-carbamoylmorpholine-4-carboxylate
- SCHEMBL16604796
-
- MDL: MFCD26406367
- Inchi: 1S/C10H18N2O4/c1-10(2,3)16-9(14)12-4-5-15-6-7(12)8(11)13/h7H,4-6H2,1-3H3,(H2,11,13)/t7-/m1/s1
- InChI Key: AMDFBQXRVZTTKM-SSDOTTSWSA-N
- SMILES: O1CCN(C(=O)OC(C)(C)C)[C@@H](C(N)=O)C1
Computed Properties
- Exact Mass: 230.12665706Da
- Monoisotopic Mass: 230.12665706Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 16
- Rotatable Bond Count: 4
- Complexity: 285
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.3
- Topological Polar Surface Area: 81.9Ų
(R)-4-Boc-3-carbamoylmorpholine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM321738-1g |
(R)-tert-Butyl 3-carbamoylmorpholine-4-carboxylate |
1476028-20-2 | 95% | 1g |
$626 | 2021-08-18 | |
| Alichem | A449037180-1g |
(R)-4-Boc-3-carbamoylmorpholine |
1476028-20-2 | 97% | 1g |
783.66 USD | 2021-06-15 | |
| Chemenu | CM321738-1g |
(R)-tert-Butyl 3-carbamoylmorpholine-4-carboxylate |
1476028-20-2 | 95% | 1g |
$666 | 2023-01-09 | |
| Advanced ChemBlocks | B-1185-1G |
(R)-4-Boc-3-carbamoylmorpholine |
1476028-20-2 | 95% | 1G |
$850 | 2023-09-15 | |
| Advanced ChemBlocks | B-1185-5G |
(R)-4-Boc-3-carbamoylmorpholine |
1476028-20-2 | 95% | 5G |
$1,890 | 2023-09-15 | |
| Ambeed | A300240-1g |
(R)-tert-Butyl 3-carbamoylmorpholine-4-carboxylate |
1476028-20-2 | 95+% | 1g |
$670.0 | 2024-08-03 |
(R)-4-Boc-3-carbamoylmorpholine Suppliers
(R)-4-Boc-3-carbamoylmorpholine Related Literature
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Bruce Parkinson Energy Environ. Sci., 2010,3, 509-511
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
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Gerald J. Meyer,Leif Hammarström Chem. Sci., 2020,11, 3460-3473
Additional information on (R)-4-Boc-3-carbamoylmorpholine
Comprehensive Overview of (R)-4-Boc-3-carbamoylmorpholine (CAS No. 1476028-20-2): Properties, Applications, and Industry Insights
(R)-4-Boc-3-carbamoylmorpholine (CAS No. 1476028-20-2) is a high-value chiral building block widely utilized in pharmaceutical synthesis and organic chemistry. This Boc-protected morpholine derivative is renowned for its stereoselective properties, making it indispensable in the development of active pharmaceutical ingredients (APIs) and small-molecule drugs. With the increasing demand for enantiomerically pure compounds in drug discovery, this compound has garnered significant attention from researchers and manufacturers alike.
The structural uniqueness of (R)-4-Boc-3-carbamoylmorpholine lies in its morpholine ring and carbamoyl functional group, which enhance its reactivity in nucleophilic substitutions and coupling reactions. Its CAS number 1476028-20-2 is frequently searched in chemical databases, reflecting its relevance in peptide synthesis, catalysis, and asymmetric synthesis. Recent trends in green chemistry have also spurred interest in optimizing its synthesis to reduce environmental impact, aligning with the industry's shift toward sustainable practices.
In pharmaceutical applications, (R)-4-Boc-3-carbamoylmorpholine serves as a key intermediate for protease inhibitors and kinase-targeted therapies, addressing pressing medical needs in oncology and antiviral research. Its chiral purity is critical for ensuring drug efficacy and safety, a topic frequently discussed in FDA compliance forums. Additionally, its compatibility with solid-phase synthesis techniques makes it a preferred choice for high-throughput screening in drug development pipelines.
From a commercial perspective, the global market for chiral auxiliaries like (R)-4-Boc-3-carbamoylmorpholine is projected to grow, driven by advancements in biocatalysis and flow chemistry. Suppliers often highlight its batch-to-batch consistency and scalability, addressing common queries from procurement specialists. Analytical methods such as HPLC and NMR are routinely employed to verify its purity, a detail emphasized in technical datasheets to meet GMP standards.
Researchers exploring structure-activity relationships (SAR) frequently incorporate this compound due to its modular reactivity. Its Boc group offers selective deprotection options, enabling sequential functionalization—a feature highlighted in recent patent literature for novel drug candidates. Furthermore, its stability under ambient storage conditions reduces logistical challenges, a practical advantage for international supply chains.
In summary, (R)-4-Boc-3-carbamoylmorpholine (CAS No. 1476028-20-2) represents a versatile and strategically important compound in modern synthetic chemistry. Its role in enantioselective synthesis, coupled with its alignment with sustainable chemistry initiatives, ensures its continued relevance in both academic and industrial settings. As the demand for precision medicine grows, this compound is poised to remain a focal point in innovative therapeutic development.
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